molecular formula C10H15F2NO2 B15259341 Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B15259341
M. Wt: 219.23 g/mol
InChI Key: FLCZHGYBQKBNDD-UHFFFAOYSA-N
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Description

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The incorporation of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinated ester in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure and biological activity make it a valuable tool in studying biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
  • 2-Azaspiro[3.5]nonane-1-carboxylic acid, 6,6-dimethyl-, methyl ester

Uniqueness

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it distinct from other similar compounds that may lack these fluorine atoms and, consequently, exhibit different properties and reactivities.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 6,6-difluoro-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)3-2-4-10(11,12)5-9/h7,13H,2-6H2,1H3

InChI Key

FLCZHGYBQKBNDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCC(C2)(F)F)CN1

Origin of Product

United States

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